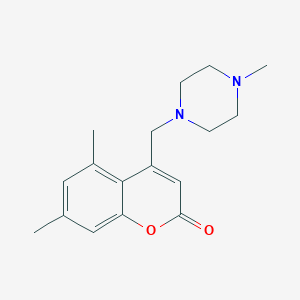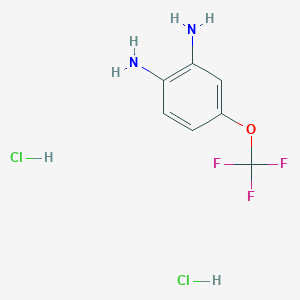
2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of a triazole ring, a piperazine ring, and distinct phenyl groups, allows it to interact with multiple biological targets, making it an area of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of this compound involves a multi-step synthetic pathway, often starting with the formation of the triazole ring through click chemistry, which typically uses an azide and an alkyne in the presence of a copper catalyst
Industrial Production Methods: : On an industrial scale, the production may involve continuous flow chemistry to enhance the efficiency and scalability of the synthesis. Optimized reaction conditions, such as temperature control and solvent selection, are crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles like sodium azide.
Major Products Formed: : Depending on the reagents and conditions, the major products formed can range from hydroxylated derivatives to reduced forms of the compound, which could have different pharmacological properties.
Scientific Research Applications
2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has extensive applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : Used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: : Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
Industry: : Employed in the development of novel materials with specific properties derived from its unique structure.
Mechanism of Action
The compound exerts its effects through a mechanism that involves binding to molecular targets such as enzymes or receptors. The presence of the triazole and piperazine rings facilitates this binding, enabling the compound to modulate the activity of these targets, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Comparing 2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide with similar compounds reveals its unique structural features and biological activities:
Similar Compounds: : These might include other triazole-containing compounds or molecules with similar pharmacophoric elements. Examples include other triazole derivatives and piperazine-containing drugs.
Uniqueness: : Its uniqueness lies in the specific arrangement and substitution pattern of its functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
This compound stands as a testament to the intricate and captivating world of chemistry, with its potential to pave the way for new scientific breakthroughs in various fields
Properties
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)triazol-4-yl]methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF3N6O/c23-18-6-2-4-8-20(18)32-16(13-27-29-32)14-30-9-11-31(12-10-30)15-21(33)28-19-7-3-1-5-17(19)22(24,25)26/h1-8,13H,9-12,14-15H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOIJGJZJEFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)
![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)
![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2545847.png)



![ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)
![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2545860.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)
